

# Application Notes & Protocols: Strategic Synthesis of Biaryl Ligands Utilizing 3-Ethylphenylboronic Acid

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## Compound of Interest

Compound Name: 3-Ethylphenylboronic acid

Cat. No.: B1591091

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## Introduction: The Strategic Role of 3-Ethylphenylboronic Acid in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular innovation. Among the vast arsenal of synthetic tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent for its reliability, mild conditions, and exceptional functional group tolerance.<sup>[1][2][3]</sup> Central to this transformation are organoboron reagents, and **3-Ethylphenylboronic acid** (3-EPBA) has emerged as a particularly valuable building block.

This guide provides an in-depth exploration of 3-EPBA, focusing on its application in the synthesis of biaryl ligands. The biaryl motif is a privileged structure found in numerous pharmaceuticals, agrochemicals, and advanced materials.<sup>[4]</sup> The introduction of a 3-ethylphenyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making 3-EPBA a strategic choice in drug design and lead optimization.<sup>[1]</sup> We will dissect the causality behind experimental choices, provide robust, self-validating protocols, and offer insights grounded in established chemical principles.

## Physicochemical Profile: 3-Ethylphenylboronic Acid

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of **3-Ethylphenylboronic acid** are summarized below.

Property	Value	Reference
CAS Number	90555-65-0	[5][6]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>2</sub>	[5][6]
Molecular Weight	149.98 g/mol	[5][6]
Appearance	White to off-white solid/powder	[5]
Melting Point	102.5 - 107.5 °C	[5]
Boiling Point	299.6 °C at 760 mmHg	[5]
Purity	Typically ≥98.0%	[5]

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

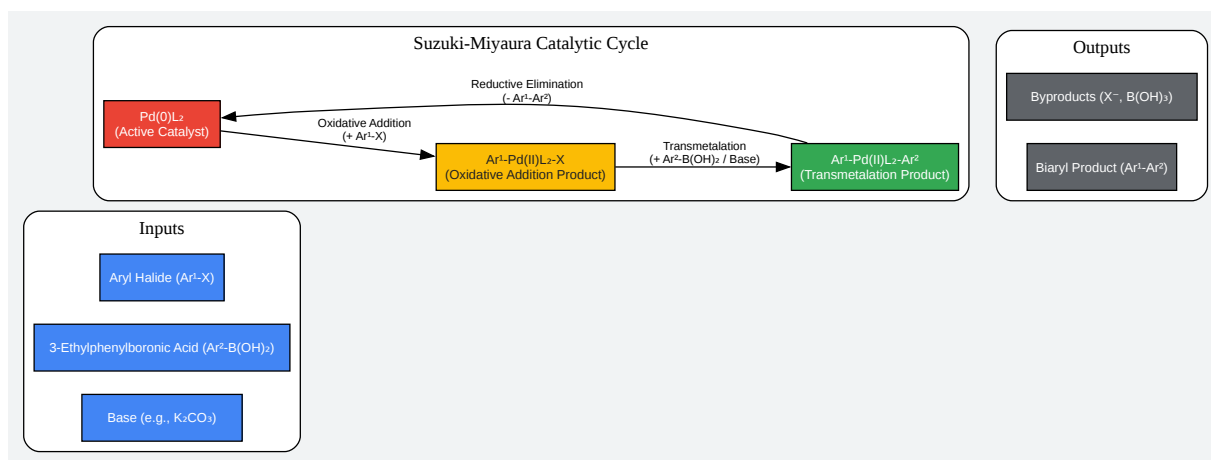
The power of 3-EPBA is most effectively harnessed through the Suzuki-Miyaura reaction to form a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond with an aryl or vinyl halide/triflate.

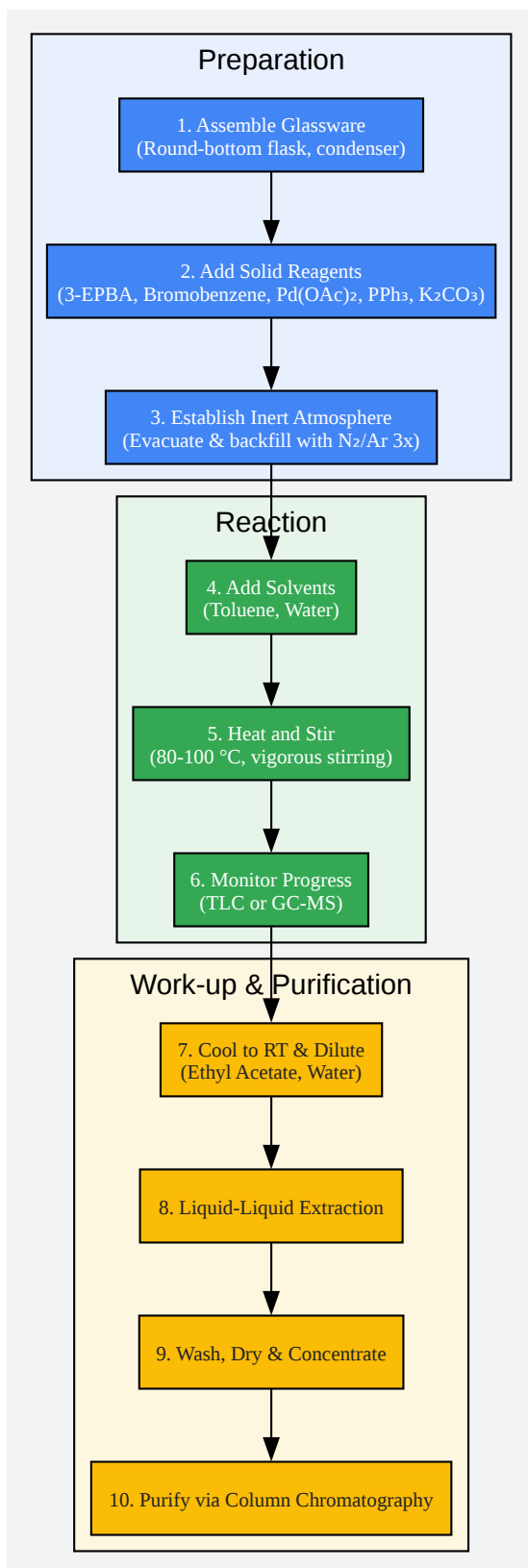
## The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-defined palladium-based catalytic cycle, which is crucial for understanding reaction optimization and troubleshooting. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][7]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar<sup>1</sup>-X), forming a Pd(II) complex.
- **Transmetalation:** The organic group from the activated boronic acid (Ar<sup>2</sup>-B(OH)<sub>2</sub>) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which converts the boronic acid into a more nucleophilic boronate species ([Ar<sup>2</sup>-B(OH)<sub>3</sub>]<sup>-</sup>).[2][8]

- Reductive Elimination: The two organic groups ( $\text{Ar}^1$  and  $\text{Ar}^2$ ) on the  $\text{Pd(II)}$  center couple and are expelled as the final biaryl product ( $\text{Ar}^1\text{-Ar}^2$ ). This step regenerates the active  $\text{Pd(0)}$  catalyst, allowing the cycle to continue.





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